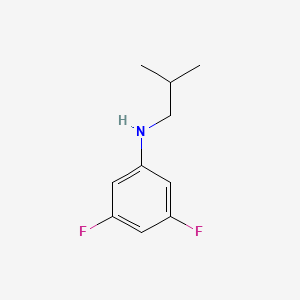

(3,5-Difluorophenyl)isobutylamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-difluoro-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTLKGWDDCTEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Toxicological and Safety Profile of (3,5-Difluorophenyl)isobutylamine Compounds

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

(3,5-Difluorophenyl)isobutylamine (CAS: 1020962-86-0) and its structural derivatives represent a critical class of pharmacophore building blocks used extensively in modern medicinal chemistry[1]. This moiety is frequently integrated into transition-state mimetics for next-generation HIV-1 protease inhibitors (e.g., Darunavir analogs)[2][3] and novel anti-schistosomal agents[4].

While the introduction of fluorine and bulky aliphatic amines can dramatically improve target binding affinity and pharmacokinetic stability, these modifications carry distinct toxicological liabilities. This whitepaper deconstructs the safety profile of the (3,5-difluorophenyl)isobutylamine scaffold, detailing the causality behind its metabolic vulnerabilities, neurotoxic potential, and hepatotoxic risks. Furthermore, we provide self-validating experimental protocols to accurately phenotype these risks during preclinical drug development.

Pharmacophore Deconstruction & Structural Rationale

To understand the safety profile of these compounds, we must isolate and analyze the toxicological contributions of their two primary structural vectors: the isobutylamine chain and the 3,5-difluorophenyl ring.

The Isobutylamine Vector: Caustic Potential and N-Dealkylation

As an isolated reagent, isobutylamine is a highly flammable, corrosive liquid with an acute oral LD50 of 224 mg/kg in rats[5][6]. It causes severe mucosal burns and respiratory irritation[5]. When integrated into a larger drug scaffold, the aliphatic amine acts as a basic center that modulates the molecule's pKa and lipophilicity. However, this moiety is highly susceptible to Monoamine Oxidase (MAO) mediated oxidative deamination and CYP450-mediated N-dealkylation. The cleavage of the isobutyl group can generate reactive aldehydes (e.g., isobutyraldehyde), which contribute to localized oxidative stress and protein cross-linking if not rapidly cleared by aldehyde dehydrogenases.

The 3,5-Difluorophenyl Shield: Stability vs. "The Dark Side of Fluorine"

Fluorine is strategically placed at the 3 and 5 positions of the phenyl ring to block rapid phase I aromatic hydroxylation. The exceptional strength of the C–F bond (105.4 kcal/mol) provides metabolic stability[7]. Furthermore, the 3,5-difluoro substitution is a proven non-nephrotoxic bioisostere. For example, while 3,5-dichlorophenyl compounds (such as the agricultural fungicide NDPS) undergo phase II bioactivation (O-glucuronidation and O-sulfation) to form highly nephrotoxic species[8][9], the 3,5-difluorophenyl analog (DFPS) is excreted rapidly and entirely avoids this specific nephrotoxicity[8].

However, fluorine is not a "set and forget" solution[10]. Under specific oxidative pressure—particularly mediated by CYP2E1—the fluorine atom can act as a leaving group. This defluorination event releases toxic fluoride ions and generates reactive quinone imines that rapidly deplete intracellular glutathione (GSH), leading to covalent binding and hepatotoxicity[7][10].

Phenethylamine Homology and Neurotoxic Liabilities

Because the core structure of (3,5-difluorophenyl)isobutylamine is homologous to fluorinated phenethylamines and amphetamines, it carries inherent risks of central nervous system (CNS) and cardiovascular toxicity. Fluorinated amphetamines act as potent monoamine reuptake inhibitors and releasing agents[11]. In vivo, these analogs trigger severe serotonergic and dopaminergic toxicity, manifesting clinically as tachycardia, hypertension, agitation, and hyperpyrexia[11][12].

Metabolic Fate & Toxification Pathways

The toxicity of (3,5-difluorophenyl)isobutylamine compounds is rarely driven by the parent molecule alone; it is predominantly metabolism-dependent. The diagram below illustrates the divergent metabolic pathways that dictate whether the compound is safely excreted or bioactivated into a toxic species.

Metabolic pathways and potential toxification routes of (3,5-Difluorophenyl)isobutylamine.

Quantitative Toxicity Profiles

The following tables synthesize the acute and in vitro toxicity metrics of the (3,5-difluorophenyl)isobutylamine scaffold and its direct structural analogs.

Table 1: Acute Toxicity Profile of Structural Components

| Compound / Moiety | Animal Model | Route | Toxicity Metric / Observation | Reference |

| Isobutylamine | Rat | Oral | LD50 = 224 mg/kg (Corrosive) | [5],[6] |

| 4-Fluoroamphetamine (Analog) | Human | Oral | Severe Hypertension, Cardiotoxicity | [11] |

| NDPS (3,5-Dichloro analog) | Rat | i.p. | Acute Tubular Necrosis (Nephrotoxic) | [8],[9] |

| DFPS (3,5-Difluoro analog) | Rat | i.p. | Rapid Excretion (Non-nephrotoxic) | [8] |

Table 2: In Vitro Cytotoxicity Parameters (Hepatocellular Models)

| Cell Line | Primary Target Enzyme | EC50 (ATP Depletion) | Mechanistic Observation | Reference |

| HepaRG | CYP3A4 / CYP2E1 | ~5.59 mM (Fluorinated analog) | Caspase activation, ROS generation | [13] |

| Primary Rat Hepatocytes | CYP2E1 | ~2.21 mM (Fluorinated analog) | Mitochondrial membrane destabilization | [13] |

Self-Validating Experimental Protocols

To accurately assess the safety profile of novel (3,5-difluorophenyl)isobutylamine derivatives, researchers must employ self-validating assay systems. The following protocols are designed to establish direct causality between metabolic pathways and observed toxicity.

Protocol A: CYP-Mediated Hepatotoxicity Phenotyping

Rationale: Standard HepG2 cells lack sufficient baseline CYP450 expression, leading to false negatives for metabolism-dependent toxicants. This protocol utilizes HepaRG cells (which retain high functional levels of CYP2E1 and CYP3A4) combined with selective inhibitors to prove whether the parent compound or its metabolite is the toxic species[13].

Step-by-Step Methodology:

-

Cell Seeding: Seed differentiated HepaRG cells at 1×105 cells/well in a 96-well plate. Allow 24 hours for attachment.

-

CYP Inhibition (The Validation Step): Pre-incubate designated wells for 2 hours with specific CYP inhibitors:

-

1-Aminobenzotriazole (1-ABT) at 1 mM (Pan-CYP suicide inhibitor).

-

Ketoconazole at 10 µM (CYP3A4 specific).

-

Chlormethiazole at 50 µM (CYP2E1 specific).

-

-

Compound Exposure: Expose the cells to the (3,5-difluorophenyl)isobutylamine derivative across a concentration gradient (0.1 mM to 10 mM) for 24 hours.

-

Quantification: Measure intracellular ATP depletion using a standard luminescence assay (e.g., CellTiter-Glo).

-

Causality Analysis: If pre-treatment with Chlormethiazole shifts the EC50 curve to the right (reducing toxicity), it definitively proves that CYP2E1-mediated oxidation is responsible for toxification. Conversely, if Ketoconazole shifts the curve to the left, CYP3A4 is a detoxifying pathway[13].

Protocol B: Reactive Metabolite (GSH) Trapping Assay

Rationale: To verify the risk of defluorination and reactive quinone formation[10], we utilize a Glutathione (GSH) trapping assay. The detection of GSH adducts confirms that the 3,5-difluorophenyl ring has been metabolically breached.

Step-by-Step Methodology:

-

Incubation Setup: In a 1.5 mL Eppendorf tube, combine 10 µM of the test compound, Human Liver Microsomes (HLM, 1 mg/mL protein concentration), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate in a shaking water bath at 37°C for 60 minutes.

-

Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry. Scan for the neutral loss of 129 Da (cleavage of the pyroglutamic acid moiety), which is the universal signature of a GSH adduct.

-

Causality Analysis: The presence of a +305 Da mass shift (addition of GSH) combined with the loss of a fluorine atom (-19 Da) provides absolute structural proof of oxidative defluorination and the generation of a reactive electrophile[10].

Conclusion

The (3,5-difluorophenyl)isobutylamine scaffold is a highly valuable, yet complex, pharmacophore. While the 3,5-difluoro substitution successfully mitigates the severe phase II nephrotoxicity seen in chlorinated analogs[8][9], it introduces distinct risks of CYP2E1-mediated defluorination and subsequent hepatotoxicity[10][13]. Furthermore, its structural homology to fluorinated phenethylamines necessitates rigorous screening for off-target serotonergic and cardiovascular liabilities[11][12]. By employing the self-validating metabolic phenotyping protocols outlined above, drug development professionals can safely harness this scaffold while engineering out its toxicological flaws.

References

-

Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC. nih.gov.[Link]

-

Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres by Ester-Derived Titanium Enolate Syn and Anti-Aldol Reactions - ACS Publications. acs.org.[Link]

-

Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species | bioRxiv. biorxiv.org.[Link]

-

Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series - PubMed. nih.gov.[Link]

-

Metabolism and Toxicity of Fluorine Compounds - PMC. nih.gov.[Link]

-

Isobutylamine. drugfuture.com.[Link]

-

4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism | Request PDF - ResearchGate. researchgate.net.[Link]

-

Comparative disposition of the nephrotoxicant N-(3, 5-dichlorophenyl)succinimide and the non-nephrotoxicant N-(3, 5-difluorophenyl)succinimide in Fischer 344 rats - PubMed. nih.gov.[Link]

-

Metabolism of the Nephrotoxicant N-(3,5-Dichlorophenyl)succinimide in Rats: Evidence for Bioactivation through Alcohol-O-glucuronidation and O-Sulfation | Chemical Research in Toxicology. acs.org.[Link]

-

The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. acs.org.[Link]

-

4‐Fluoroamphetamine (4‐FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis - PMC. nih.gov.[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species | bioRxiv [biorxiv.org]

- 5. fishersci.com [fishersci.com]

- 6. Isobutylamine [drugfuture.com]

- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative disposition of the nephrotoxicant N-(3, 5-dichlorophenyl)succinimide and the non-nephrotoxicant N-(3, 5-difluorophenyl)succinimide in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4‐Fluoroamphetamine (4‐FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note: (3,5-Difluorophenyl)isobutylamine as a Strategic Building Block in Medicinal Chemistry and Organic Synthesis

Executive Summary & Chemical Profiling

(3,5-Difluorophenyl)isobutylamine (CAS: 1020962-86-0) is a highly versatile, sterically demanding secondary aniline building block.

-

Molecular Formula: C₁₀H₁₃F₂N

-

Structural Topology: An isobutyl group attached to the nitrogen of a 3,5-difluoroaniline core.

-

Key Characteristics: The electron-withdrawing nature of the 3,5-difluoro substitution significantly alters the basicity and nucleophilicity of the amine, while the isobutyl group provides a sterically defined hydrophobic vector. This combination makes it an exceptional precursor for synthesizing highly selective, metabolically stable targeted therapies.

Strategic Utility in Drug Design

As a Senior Application Scientist, selecting the right building block is about understanding the causality between a molecule's structure and its biological fate. The incorporation of this specific building block into small molecule therapeutics is driven by two primary structural features:

-

The Fluorine Effect: The 3,5-difluoro substitution pattern lowers the pKa of the aniline nitrogen. More importantly, it increases metabolic stability by blocking cytochrome P450 (CYP450) mediated oxidation at the highly reactive meta positions. Furthermore, the high electronegativity of fluorine modulates the overall lipophilicity (LogP) of the drug candidate, improving membrane permeability and cellular uptake[1].

-

The Isobutyl Group: In kinase inhibitor design, the isobutyl moiety acts as a lipophilic probe. It is perfectly sized to occupy deep, hydrophobic sub-pockets (such as the DFG-out allosteric pocket in various kinases). This structural anchoring enhances target residence time and overall binding affinity.

Mandatory Visualizations

Synthetic Workflow

The following workflow illustrates the divergent synthetic utility of (3,5-Difluorophenyl)isobutylamine in generating targeted kinase inhibitors.

Workflow for the synthesis of diaryl urea kinase inhibitors using (3,5-Difluorophenyl)isobutylamine.

Mechanism of Action: MAPK Pathway Inhibition

Diaryl ureas synthesized from this building block frequently act as allosteric inhibitors of RAF kinases, a critical node in oncology targets.

Mechanism of action: Diaryl ureas as allosteric inhibitors of RAF in the MAPK pathway.

Key Synthetic Workflows and Protocols

Workflow A: Synthesis of Diaryl Ureas via Triphosgene

Causality: Diaryl ureas are privileged pharmacophores in oncology (e.g., Sorafenib). Triphosgene is utilized as a safer, crystalline alternative to highly toxic phosgene gas for the in situ generation of carbamoyl chlorides[2].

Self-Validating Protocol:

-

Preparation: Dissolve (3,5-Difluorophenyl)isobutylamine (1.0 equiv, 10 mmol) and N,N-diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

-

Expert Insight: The addition of DIPEA serves a dual purpose: neutralizing the HCl byproduct and preventing premature degradation of the carbamoyl chloride intermediate.

-

-

Phosgenation: Slowly add a solution of triphosgene (0.4 equiv, 4 mmol) in anhydrous DCM dropwise over 15 minutes.

-

Validation Step: Monitor the consumption of the starting amine via TLC (Hexanes/EtOAc 4:1). The formation of the carbamoyl chloride intermediate should be complete within 1 hour at room temperature.

-

-

Urea Formation: Once the intermediate is fully formed, add the desired heteroarylamine (e.g., 3-amino-5-methylisoxazole) (1.1 equiv, 11 mmol) in one portion. Stir the reaction mixture at room temperature for 12–16 hours.

-

Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation Step: Analyze the crude mixture via LC-MS to confirm the target mass [M+H]⁺. Purify via flash column chromatography to afford the pure diaryl urea (Typical yields: 65-85%).

-

Workflow B: Buchwald-Hartwig Cross-Coupling

Causality: The synthesis of N-aryl-N-heteroaryl tertiary amines requires overcoming the steric hindrance of the N-isobutyl group and the reduced nucleophilicity of the difluoroaniline. Palladium-catalyzed Buchwald-Hartwig amination using bulky, electron-rich phosphine ligands (e.g., Xantphos or BrettPhos) is strictly required to facilitate the challenging reductive elimination step[3].

Self-Validating Protocol:

-

Preparation: In an oven-dried Schlenk tube, combine (3,5-Difluorophenyl)isobutylamine (1.0 equiv, 5 mmol), a heteroaryl chloride (e.g., 2-chloropyrimidine) (1.2 equiv, 6 mmol), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv, 7.5 mmol).

-

Expert Insight: The 3,5-difluoro substitution severely depletes the electron density on the aniline nitrogen. Using a strong base like NaOtBu and a bidentate ligand with a large bite angle (Xantphos) forces the reaction forward and prevents off-target β-hydride elimination.

-

-

Solvent & Degassing: Add anhydrous, degassed toluene (0.1 M). Purge the tube with argon for 5 minutes.

-

Reaction: Seal the tube and heat to 100 °C for 16 hours.

-

Validation Step: The reaction mixture will transition from deep purple/red to a dark brown suspension. Monitor via LC-MS; the disappearance of the heteroaryl chloride peak indicates completion.

-

-

Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel chromatography.

-

Validation Step: ¹H NMR should show the complete disappearance of the secondary amine N-H proton and the distinct splitting pattern of the newly coupled heteroaryl ring.

-

Data Presentation: Physicochemical Impact

The following table summarizes the anticipated physicochemical impact of incorporating the 3,5-difluoro-N-isobutyl motif compared to standard aniline derivatives, based on established medicinal chemistry principles.

| Structural Motif | pKa (Aniline Nitrogen) | Calculated LogP (cLogP) | CYP450 Metabolic Stability | Steric Bulk (A-value proxy) |

| Unsubstituted Aniline | ~4.6 | 0.90 | Low (ortho/para oxidation) | Low |

| 3,5-Difluoroaniline | ~2.4 | 1.50 | High (meta positions blocked) | Low |

| N-Isobutylaniline | ~4.8 | 2.40 | Moderate (N-dealkylation risk) | High |

| (3,5-Difluorophenyl)isobutylamine | ~2.2 | 3.10 | High (Synergistic protection) | High |

Table 1: Comparative physicochemical profiling of aniline derivatives. The combination of 3,5-difluoro substitution and N-isobutylation creates a highly lipophilic, metabolically stable, and sterically demanding pharmacophore.

References

-

Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing).[Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS Publications).[Link]

-

A decade review of triphosgene and its applications in organic reactions. PMC / NIH.[Link]

Sources

Preparation of secondary amides using (3,5-Difluorophenyl)isobutylamine

Application Note & Protocol Guide

Topic: Strategic Synthesis of Secondary Amides Utilizing (3,5-Difluorophenyl)isobutylamine for Advanced Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of Fluorinated Amides

The amide bond is arguably the most critical linkage in modern medicinal chemistry, forming the backbone of peptides and appearing in approximately 25% of all available pharmaceutical drugs.[1] The synthesis of secondary amides, in particular, allows for the precise installation of tailored substituents to modulate a compound's pharmacological profile. This guide provides an in-depth exploration of the synthesis of secondary amides using (3,5-Difluorophenyl)isobutylamine, a building block of significant interest. The strategic incorporation of fluorine atoms can profoundly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and target binding affinity.[2][3]

This document moves beyond simple procedural lists to provide a foundational understanding of the underlying reaction mechanisms, a comparative analysis of common synthetic strategies, and detailed, field-tested protocols for both classic and high-efficiency amide bond formation.

The Fundamental Challenge: Overcoming Amine-Acid Neutralization

The direct reaction between a carboxylic acid and an amine at ambient temperature is generally non-productive. The primary obstacle is a rapid acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[4] To achieve amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group, effectively "activating" the carbonyl carbon for nucleophilic attack by the amine.[5][6]

This activation is the central principle behind all modern amide coupling strategies. A coupling reagent facilitates this transformation, creating a highly reactive intermediate that is readily susceptible to attack by the primary amine, (3,5-Difluorophenyl)isobutylamine.

A Comparative Guide to Modern Coupling Reagents

The choice of coupling reagent is a critical decision that impacts reaction efficiency, cost, purification strategy, and the preservation of stereochemical integrity. Below is a summary of the most prevalent classes of reagents used in contemporary drug discovery.

| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | EDC, DCC | Forms a highly reactive O-acylisourea intermediate. | Cost-effective, widely available. EDC's urea byproduct is water-soluble, simplifying workup.[7] | Can lead to racemization and side reactions without additives. DCC's byproduct is insoluble and requires filtration. |

| Uronium/Aminium | HATU, HBTU | Forms a highly reactive aza-benzotriazolyl active ester.[8] | Very high efficiency, rapid reaction times, low racemization risk.[8] Excellent for sterically hindered substrates. | Higher cost, potential safety concerns (anaphylaxis).[9] Byproducts are water-soluble. |

| Phosphonium | PyBOP, PyAOP | Forms a phosphonium-based active ester. | High reactivity. Does not react with the amine component, preventing a key side reaction.[5] | Higher cost, generates phosphine oxide byproducts which can complicate purification. |

| Boron-Based | B(OCH₂CF₃)₃ | Forms a borate ester intermediate. | Can be used under mild conditions; purification is often simplified.[1][10] | Stoichiometric quantities are often required; substrate scope can be more limited. |

Experimental Protocols: Synthesizing N-((3,5-Difluorophenyl)methyl)amides

The following protocols provide detailed, step-by-step instructions for coupling (3,5-Difluorophenyl)isobutylamine with a generic carboxylic acid.

Protocol A: EDC/HOBt-Mediated Coupling (The Workhorse Method)

This protocol leverages the cost-effective and reliable carbodiimide chemistry, ideal for routine synthesis and scale-up operations. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial; it acts as a scavenger for the reactive O-acylisourea intermediate, converting it to a more stable HOBt-active ester. This minimizes racemization and prevents the formation of an unreactive N-acylurea byproduct.[7][11]

Materials and Reagents

| Reagent | M.W. | Eq. |

| Carboxylic Acid (R-COOH) | - | 1.0 |

| (3,5-Difluorophenyl)isobutylamine | 171.21 | 1.1 |

| EDC·HCl | 191.70 | 1.2 |

| HOBt (anhydrous) | 135.12 | 1.2 |

| DIPEA or Et₃N | 129.24 / 101.19 | 2.5 |

| Anhydrous Solvent (DCM or DMF) | - | - |

Step-by-Step Procedure

-

Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), (3,5-Difluorophenyl)isobutylamine (1.1 eq.), and HOBt (1.2 eq.).

-

Dissolution: Add sufficient anhydrous DCM or DMF to dissolve the solids (typically a 0.1-0.5 M concentration with respect to the carboxylic acid).

-

Base Addition: Add the tertiary amine base (e.g., DIPEA, 2.5 eq.) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm and minimize side reactions.

-

EDC Addition: Add EDC·HCl (1.2 eq.) to the cold, stirred solution in small portions over 5-10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the limiting starting material.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[12]

-

Purification: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure secondary amide.[4]

Protocol B: HATU-Mediated Coupling (The High-Efficiency Method)

This protocol is the preferred choice for challenging couplings, including those involving sterically hindered carboxylic acids or electron-deficient amines. HATU promotes the formation of a highly reactive O-Aza-benzotriazole active ester, leading to faster reaction times and often higher yields.[8] The "pre-activation" step, where the acid is allowed to react with HATU before the amine is introduced, is crucial for maximizing yield and preventing a common side reaction where HATU reacts directly with the amine.[13][14]

Materials and Reagents

| Reagent | M.W. | Eq. |

| Carboxylic Acid (R-COOH) | - | 1.0 |

| (3,5-Difluorophenyl)isobutylamine | 171.21 | 1.1 |

| HATU | 380.23 | 1.1 |

| DIPEA or 2,6-Lutidine | 129.24 / 107.15 | 2.5 |

| Anhydrous Solvent (DMF) | - | - |

Step-by-Step Procedure

-

Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

-

Dissolution: Add anhydrous DMF and stir to dissolve the solids.

-

Base Addition: Add the base (DIPEA or 2,6-lutidine, 2.5 eq.) to the solution.

-

Pre-activation: Stir the mixture at room temperature for 15-20 minutes. A color change (often to yellow) may be observed, indicating the formation of the active ester.

-

Amine Addition: Add (3,5-Difluorophenyl)isobutylamine (1.1 eq.) to the pre-activated mixture.

-

Reaction: Stir the reaction at room temperature for 2-6 hours.

-

Monitoring: Monitor the reaction's progress by TLC. These reactions are typically much faster than EDC couplings.

-

Workup: Upon completion, dilute the reaction mixture with a large volume of ethyl acetate and wash extensively with saturated aqueous NaHCO₃ (to remove DMF and byproducts) followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Ineffective coupling reagent. 2. Wet reagents or solvent. 3. Steric hindrance. | 1. Switch to a more powerful reagent (e.g., from EDC to HATU). 2. Ensure all reagents and solvents are strictly anhydrous. 3. Increase reaction temperature slightly (e.g., to 40 °C) or extend reaction time. |

| Starting Material Remains | 1. Insufficient equivalents of coupling reagent or base. 2. Reaction time too short. | 1. Re-check calculations and ensure at least 1.1-1.2 eq. of coupling reagent are used. 2. Allow the reaction to stir for a longer period. |

| N-acylurea Byproduct (EDC) | Incomplete conversion of the O-acylisourea intermediate before it rearranges. | Ensure sufficient HOBt (at least 1.0 eq.) is present. Add EDC slowly at 0 °C. |

| Epimerization/Racemization | 1. Use of a strong, non-hindered base (e.g., Et₃N). 2. Elevated reaction temperature. | 1. Use a hindered base like DIPEA or 2,6-lutidine. 2. Maintain low reaction temperatures, especially during activation. Use additives like HOBt or Oxyma. |

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Vale, N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

Sab-at, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]

-

Clark, J. (2015). The preparation of amides. Chemguide. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

- Google Patents. (2024). CN117964460A - Synthesis process of 3, 5-difluorophenol.

-

Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Charette, A. B., et al. (2012). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. ACS Publications. Retrieved from [Link]

-

CORE Scholar. (n.d.). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Retrieved from [Link]

-

ACS Publications. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. Retrieved from [Link]

-

Reddit. (2024). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

- Google Patents. (2006). US7102032B2 - Purification of amide compound.

-

Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 21.7: Synthesis of Amines from Carboxylic Amides. Retrieved from [Link]

-

Appiah, C., et al. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and trans-1,2-bis(4-amino-3,5-difluorophenyl)diazene. PMC. Retrieved from [Link]

-

MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

ACS Publications. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Retrieved from [Link]

-

ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from [Link]

-

RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. Retrieved from [Link]

- Google Patents. (2019). WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).

-

Organic Syntheses. (n.d.). Procedure for Z-L-Phg-Val-OMe. Retrieved from [Link]

-

NIH. (n.d.). Amide Bond Activation of Biological Molecules. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved from [Link]

-

Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Retrieved from [Link] (Note: A more general, highly cited review on fluorine in medicinal chemistry).

-

RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

RSC Publishing. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). CHAPTER 9: Fluorine in Medicine. Retrieved from [Link]

Sources

- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hepatochem.com [hepatochem.com]

- 6. air.unimi.it [air.unimi.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 9. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. reddit.com [reddit.com]

- 14. pubs.acs.org [pubs.acs.org]

(3,5-Difluorophenyl)isobutylamine application in medicinal chemistry scaffolds

An In-depth Guide to the Application of (3,5-Difluorophenyl)isobutylamine in Medicinal Chemistry Scaffolds

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[3][4] Among the various fluorinated motifs, the 3,5-difluorophenyl group is particularly advantageous. The meta-substitution pattern minimizes steric hindrance while maximizing the electron-withdrawing effects, which can significantly alter the acidity of nearby protons and protect adjacent positions from oxidative metabolism.[5] This guide focuses on the (3,5-Difluorophenyl)isobutylamine scaffold, a versatile building block that combines the benefits of the 3,5-difluorophenyl moiety with a flexible isobutylamine linker, offering a compelling starting point for the development of novel therapeutics.

Part 1: Physicochemical Properties and Design Rationale

The (3,5-Difluorophenyl)isobutylamine scaffold presents a unique combination of properties that make it an attractive starting point for drug discovery programs. The rationale for its use is rooted in the predictable and beneficial modifications imparted by its constituent parts.

Key Advantages of the Scaffold:

-

Metabolic Stability: The two fluorine atoms shield the aromatic ring from oxidative metabolism, particularly P450-mediated hydroxylation, a common route of drug inactivation. This can lead to an improved pharmacokinetic profile, including a longer half-life.[1]

-

Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the isobutylamine's primary amine. This can be crucial for optimizing interactions with target proteins, improving cell permeability, and reducing off-target effects associated with highly basic amines.

-

Enhanced Binding Interactions: The C-F bond can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein backbones or side chains, potentially increasing binding affinity and selectivity.

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[6] The 3,5-difluoro substitution provides a significant yet tunable increase in lipophilicity (LogP).

-

Structural Versatility: The primary amine of the isobutylamine moiety serves as a key handle for synthetic elaboration. It allows for the straightforward introduction of a wide variety of functional groups through amide bond formation, reductive amination, or other standard transformations, enabling rapid exploration of structure-activity relationships (SAR).

Table 1: Predicted Physicochemical Properties of (3,5-Difluorophenyl)isobutylamine

| Property | Predicted Value | Rationale for Importance in Drug Design |

| Molecular Formula | C₁₀H₁₃F₂N | Defines the elemental composition. |

| Molecular Weight | 185.22 g/mol | Falls within the "Rule of Five" for good oral bioavailability. |

| Predicted LogP | ~2.5 - 3.0 | Indicates good lipophilicity for membrane permeability. |

| Predicted pKa | ~9.5 - 10.0 | Lower than typical alkylamines, influencing ionization state at physiological pH. |

| H-Bond Donors | 1 (from -NH₂) | Allows for critical hydrogen bonding interactions with the target. |

| H-Bond Acceptors | 2 (from F atoms) | Fluorine atoms can act as weak H-bond acceptors, contributing to binding. |

Part 2: Synthetic Protocols and Methodologies

The synthesis of (3,5-Difluorophenyl)isobutylamine and its derivatives can be achieved through robust and well-established chemical transformations. A common and efficient method is the reductive amination of a corresponding ketone.

Protocol 1: Synthesis of (3,5-Difluorophenyl)isobutylamine via Reductive Amination

This protocol describes the two-step synthesis starting from commercially available 1-bromo-3,5-difluorobenzene.

Step A: Synthesis of 1-(3,5-difluorophenyl)propan-2-one

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

-

Grignard Formation: Add a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir until the magnesium is consumed.

-

Acylation: Cool the resulting Grignard reagent to 0 °C. Add a solution of acetyl chloride (1.1 eq) in anhydrous THF dropwise.

-

Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ketone by column chromatography on silica gel to yield 1-(3,5-difluorophenyl)propan-2-one.

Step B: Reductive Amination to (3,5-Difluorophenyl)isobutylamine

-

Reaction Setup: In a round-bottom flask, dissolve 1-(3,5-difluorophenyl)propan-2-one (1.0 eq) in methanol.

-

Imine Formation: Add ammonium acetate (10 eq) and stir at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: Cyanide gas may be evolved if the solution becomes acidic. Ensure the reaction remains basic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

-

Workup: Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Basify the solution with 2M NaOH to pH ~12.

-

Extraction and Purification: Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure (3,5-Difluorophenyl)isobutylamine.

Causality Behind Experimental Choices:

-

Reductant Choice: Sodium cyanoborohydride is used because it is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.

-

Solvent: Methanol is an excellent solvent for both the ketone and the reagents and is compatible with the reductive amination conditions.

-

Ammonium Acetate: This serves as the ammonia source and a buffer to maintain a suitable pH for imine formation.

Diagram 1: Synthetic Workflow

Caption: Synthetic route to (3,5-Difluorophenyl)isobutylamine.

Part 3: Application in Medicinal Chemistry Scaffolds

The true utility of (3,5-Difluorophenyl)isobutylamine lies in its role as a scaffold for building more complex molecules. Its primary amine provides a reliable point for diversification.

Workflow for Scaffold-Based Drug Discovery

A typical drug discovery campaign utilizing this scaffold would follow a logical progression from initial library synthesis to lead optimization.

Diagram 2: Drug Discovery Workflow

Caption: Workflow for scaffold-based drug discovery.

Example Application: Development of Enzyme Inhibitors

Let's hypothesize the development of inhibitors for a hypothetical enzyme, "Kinase X," where a key interaction involves a hydrogen bond donor in a hydrophobic pocket.

1. Library Synthesis: A library of amides is synthesized by coupling various carboxylic acids to the primary amine of (3,5-Difluorophenyl)isobutylamine using standard peptide coupling reagents like HATU or EDC/HOBt.

2. Initial Screening and SAR: The library is screened against Kinase X. Initial hits are identified, and a preliminary SAR is established.

Table 2: Hypothetical SAR Data for Kinase X Inhibitors

| Compound ID | R-Group (from R-COOH) | Kinase X IC₅₀ (nM) |

| Scaffold | H | > 10,000 |

| 1a | Phenyl | 850 |

| 1b | 4-Chlorophenyl | 320 |

| 1c | 4-Methoxyphenyl | 1,500 |

| 1d | Cyclohexyl | 550 |

| 1e | Thiophen-2-yl | 210 |

Interpretation of SAR Data:

-

The data suggests a preference for aromatic R-groups over aliphatic ones (1a vs. 1d).

-

Electron-withdrawing substituents on the phenyl ring are beneficial (1b vs. 1a), while electron-donating groups are detrimental (1c vs. 1a).

-

The heterocyclic thiophene ring (1e) provides the most potent inhibition, suggesting a specific favorable interaction within the active site.

3. Lead Optimization: Based on these findings, compound 1e is selected as the lead. Further optimization would involve exploring different substituted thiophenes and other heterocycles to maximize potency while concurrently profiling for absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

The (3,5-Difluorophenyl)isobutylamine scaffold is a powerful and versatile tool for the modern medicinal chemist. It provides a robust foundation with built-in features that address common drug development challenges, such as metabolic instability and the need for specific, high-affinity binding. The straightforward and reliable synthetic access to this scaffold and its derivatives allows for rapid and efficient exploration of chemical space. By leveraging the principles of rational drug design, researchers can utilize this scaffold to accelerate the discovery of novel and effective therapeutic agents for a wide range of diseases.

References

-

XingChem. 3,5-Difluorophenylboronic Acid Supplier & Manufacturer. Available from: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (A general authoritative source, not from the search results, to support the claims about fluorine in medicinal chemistry). A similar concept is discussed in: Kirk, K. L. (2008). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of medicinal chemistry, 51(15), 4389-4405. Available from: [Link]

-

Vitale, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. Available from: [Link]

-

Hassani, M., et al. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 39(11), 3874-3881. Available from: [Link]

-

PrepChem. Synthesis of isobutylamine. Available from: [Link]

-

Subramaniam, D., et al. (2012). 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. American journal of physiology-Gastrointestinal and liver physiology, 302(2), G193-G203. Available from: [Link]

- Google Patents. CN117964460A - A kind of synthesis process of 3,5-difluorophenol.

-

van der Velden, W. J. C., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. Available from: [Link]

-

Chero, G., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Chemical Neuroscience, 12(15), 2856-2870. Available from: [Link]

-

Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available from: [Link]

-

ScienceDaily. For drug makers, new 3-D control opens wealth of options. (2013). Available from: [Link]

-

Tressler, C. M., & Zondlo, N. J. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. International Journal of Molecular Sciences, 24(9), 7799. Available from: [Link]

-

Colorado State University. (2018). New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. ScienceDaily. Available from: [Link]

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination with (3,5-Difluorophenyl)isobutylamine

Introduction: Navigating the Challenges of Modern C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and powerful tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] Its broad substrate scope and functional group tolerance have rendered it an indispensable method, often replacing harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination with a particularly challenging substrate: (3,5-Difluorophenyl)isobutylamine. This amine presents a combination of steric hindrance from the isobutyl group and electronic deactivation from the difluorinated phenyl ring, necessitating a carefully optimized protocol for efficient coupling. We will delve into the mechanistic considerations, provide detailed experimental protocols, and offer troubleshooting guidance to enable robust and reproducible results.

The Unique Challenges of (3,5-Difluorophenyl)isobutylamine

The structure of (3,5-Difluorophenyl)isobutylamine introduces two primary challenges to the standard Buchwald-Hartwig protocol:

-

Steric Hindrance: The bulky isobutyl group adjacent to the nitrogen atom can significantly slow down the key steps of the catalytic cycle, namely the coordination of the amine to the palladium center and the subsequent reductive elimination to form the desired C-N bond.[1]

-

Electronic Effects: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which decreases the nucleophilicity of the amine nitrogen. This can impede its initial coordination to the palladium catalyst and potentially slow the rate of reductive elimination.

Addressing these challenges requires a judicious selection of the catalyst system, including the palladium precursor, the phosphine ligand, and the base, as well as optimization of the reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) and palladium(II) intermediate.[1][4][5] Understanding this cycle is crucial for rational protocol design and troubleshooting.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimized Protocol for the Amination of Aryl Halides with (3,5-Difluorophenyl)isobutylamine

This protocol is designed as a starting point for the coupling of various aryl bromides and chlorides with (3,5-Difluorophenyl)isobutylamine. Optimization of specific parameters may be necessary for different aryl halide substrates.

Reagent and Catalyst Selection Rationale

-

Palladium Precatalyst: We recommend the use of a preformed palladium precatalyst, such as a G3 or G4 Buchwald precatalyst.[6] These are air- and moisture-stable complexes that readily form the active Pd(0) species in solution, leading to more reproducible results than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][7]

-

Ligand: For sterically hindered amines like (3,5-Difluorophenyl)isobutylamine, bulky, electron-rich biaryl phosphine ligands are essential.[1][8] Ligands such as RuPhos or BrettPhos are excellent choices as they promote both the oxidative addition and the challenging reductive elimination steps.[9]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4] For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, although this may require higher reaction temperatures or longer reaction times.[4][5]

-

Solvent: Anhydrous, aprotic solvents are crucial to prevent catalyst deactivation. Toluene and 1,4-dioxane are standard choices.[3][10] It is imperative to use solvents with low water content.

Experimental Workflow

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol

Materials:

-

Aryl halide (1.0 equiv)

-

(3,5-Difluorophenyl)isobutylamine (1.2 equiv)

-

Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)

-

Ligand (e.g., RuPhos, 1.5-3 mol%)

-

Sodium tert-butoxide (1.4 equiv)

-

Anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide)

-

Standard glassware for inert atmosphere chemistry (Schlenk flask, gas-tight syringes)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, the ligand, and the sodium tert-butoxide under a counterflow of inert gas.

-

Reagent Addition: Add the aryl halide and (3,5-Difluorophenyl)isobutylamine to the flask. If the aryl halide is a solid, add it with the other solid reagents.

-

Solvent Addition: Add anhydrous toluene via a gas-tight syringe.

-

Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: General Reaction Parameters

| Parameter | Recommended Range | Rationale |

| Aryl Halide | Aryl Bromides, Chlorides | Bromides are generally more reactive than chlorides. |

| Amine Equiv. | 1.1 - 1.5 | A slight excess ensures complete consumption of the limiting aryl halide. |

| Pd Precatalyst Loading | 1 - 2 mol% | Sufficient for most couplings; may be increased for challenging substrates. |

| Ligand Loading | 1.5 - 3 mol% | A slight excess relative to the palladium ensures full coordination. |

| Base Equiv. | 1.4 - 2.0 | Ensures complete deprotonation of the amine-palladium complex. |

| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |

| Concentration | 0.1 - 0.2 M | A balance between reaction rate and solubility. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (air/moisture contamination)- Insufficient temperature- Incorrect base | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.- Increase the reaction temperature in 10 °C increments.- Screen alternative bases such as K₃PO₄ or Cs₂CO₃. |

| Formation of Palladium Black | Catalyst decomposition | - Lower the reaction temperature.- Ensure the ligand-to-palladium ratio is appropriate. |

| Side Product Formation (e.g., Hydrodehalogenation) | Competing reaction pathway | - Screen different ligands; sometimes a less bulky ligand can be beneficial.- Lower the reaction temperature. |

| Incomplete Reaction | Catalyst deactivation over time | - Increase the catalyst loading.- Add a second portion of catalyst and ligand midway through the reaction. |

Conclusion

The Buchwald-Hartwig amination of (3,5-Difluorophenyl)isobutylamine presents a synthetic challenge that can be overcome with a well-designed protocol. By employing sterically hindered biaryl phosphine ligands, robust palladium precatalysts, and carefully controlled reaction conditions, high yields of the desired N-aryl products can be achieved. This guide provides a solid foundation for researchers to successfully perform this transformation and to troubleshoot any issues that may arise. The principles outlined herein can be extended to a wide range of other challenging amine and aryl halide coupling partners, further expanding the utility of this powerful C-N bond-forming reaction.

References

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ACS Green Chemistry. (n.d.). Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

-

Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]

- 7. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Temperature & Pressure for (3,5-Difluorophenyl)isobutylamine Coupling

Welcome to the Advanced Reaction Troubleshooting Guide. Coupling (3,5-difluorophenyl)isobutylamine—whether via Buchwald-Hartwig amination or direct amide bond formation—presents a unique intersection of electronic deactivation and steric hindrance. This guide provides drug development professionals with the mechanistic causality and self-validating protocols needed to master this challenging substrate by precisely manipulating temperature ( T ) and pressure ( p ).

Section 1: The Mechanistic Challenge (Causality)

Why is (3,5-difluorophenyl)isobutylamine notoriously difficult to couple under standard conditions? The challenge is twofold:

-

Electronic Deactivation: The two fluorine atoms at the 3- and 5-positions exert a powerful inductive electron-withdrawing effect ( −I effect). This significantly lowers the energy of the amine's highest occupied molecular orbital (HOMO), drastically reducing the nucleophilicity of the nitrogen atom.

-

Steric Bulk: The isobutyl moiety introduces severe steric clash during the coordination step to the metal center (in cross-coupling) or the activated electrophile (in amidation).

Standard batch conditions (e.g., refluxing at 80°C) frequently fail because they cannot provide the kinetic energy required to overcome the high activation energy ( Ea ) of the amine coordination step. Pushing the temperature to 110–150°C is mandatory. Consequently, this necessitates the use of elevated pressure (3–7 bar) to maintain solvent density, prevent reagent boil-off, and stabilize the transition state volume[1][2].

Decision matrix for optimizing temperature and pressure based on coupling type.

Section 2: Troubleshooting FAQs

Q1: My Buchwald-Hartwig coupling with this amine stalls at 20% conversion, and I observe Pd-black precipitation. How do I fix this? A1: The stalling and Pd-black formation indicate that the oxidative addition complex is degrading before the rate-limiting amine coordination can occur. Causality: At standard atmospheric pressure and 80°C, the deactivated, bulky amine cannot coordinate fast enough. The uncoordinated Pd(II) intermediate undergoes off-cycle degradation. Solution: Transition to a sealed pressure vessel. Increase the temperature to 110–120°C to overcome the kinetic barrier[3]. The sealed environment will naturally generate 2–4 bar of autogenous pressure (depending on the solvent, e.g., 1,4-dioxane), which prevents solvent evaporation and stabilizes the catalyst complex. Use a highly active precatalyst system like Pd2(dba)3 with a bulky ligand such as RuPhos[4].

Q2: I am scaling up an amide coupling with this amine using T3P. Batch reactions take >24 hours, leading to epimerization and impurities. How can T/p optimization solve this? A2: Prolonged heating in batch reactors causes thermal degradation of both the coupling reagent and the substrate. Causality: Amide coupling of deactivated amines requires high thermal input, but batch reactors have poor heat transfer and cannot be safely pressurized to extreme levels to achieve superheating. Solution: Transition to a continuous plug flow reactor (PFR). By utilizing a back-pressure regulator (BPR) set to 7 bar, you can safely superheat the solvent to 150°C[1][2]. This "high-T/p" regime drastically accelerates the reaction kinetics, reducing the residence time from 24 hours to under 15 minutes, completely suppressing epimerization[1].

Q3: Which solvent system is most responsive to pressure-temperature optimization for this specific amine? A3: For Buchwald-Hartwig couplings, 1,4-dioxane is standard, but under pressurized conditions (3–5 bar), 2-MeTHF is highly effective. It allows safe superheating up to 120–150°C while maintaining excellent solubility for both the sterically hindered Pd-amido intermediates and the highly polar amide products[1].

Catalytic cycle highlighting T/P optimization points for hindered fluorinated amines.

Section 3: Quantitative Data & Condition Matrix

The following table summarizes the optimized thermodynamic and kinetic parameters compared to standard batch failures.

| Reaction Type | Standard Batch Conditions | Optimized High-T/p Conditions | Kinetic/Thermodynamic Rationale | Residence/Reaction Time |

| Buchwald-Hartwig | 80°C, 1 bar (Reflux) | 110–120°C, 3 bar (Sealed) | Overcomes high Ea of amine coordination; pressure prevents solvent loss. | Reduced from 16 h to 2 h |

| Amide Coupling | 25–60°C, 1 bar (Batch) | 150°C, 7 bar (Continuous Flow) | Superheating accelerates nucleophilic attack; 7 bar BPR maintains liquid phase. | Reduced from 24 h to 15 min |

Section 4: Self-Validating Experimental Protocols

Protocol A: High-Pressure Buchwald-Hartwig Amination (Sealed Vessel)

Self-Validation Checkpoint: The reaction mixture must remain a homogenous yellow/orange solution. If the solution turns black within the first 10 minutes, the vessel is not properly sealed (pressure loss), leading to solvent boiling and immediate catalyst death.

-

Preparation: In a nitrogen-filled glovebox, charge a heavy-walled pressure tube (rated for >10 bar) with the aryl halide (1.0 equiv), (3,5-difluorophenyl)isobutylamine (1.2 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and LHMDS (1.5 equiv)[4].

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M substrate concentration.

-

Sealing: Seal the pressure tube tightly with a PTFE threaded cap equipped with a fresh Kalrez O-ring.

-

Pressurized Heating: Remove the vessel from the glovebox and submerge it in a pre-heated oil bath at 110°C[3]. The autogenous pressure will naturally reach approximately 2.5–3.0 bar.

-

Reaction: Stir vigorously (800 rpm) for exactly 2 hours.

-

Safe Workup: Cool the vessel completely to room temperature before carefully venting the pressure. Analyze the crude mixture via LC-MS.

Protocol B: Continuous Flow Amidation (High-T/p Regime)

Self-Validation Checkpoint: The system must maintain a steady state of 7 bar. Pressure fluctuations >0.5 bar indicate precipitation in the lines or a failing back-pressure regulator (BPR), which will compromise the residence time and yield.

-

Feed Preparation:

-

Stream A: Prepare a 0.5 M solution of the carboxylic acid and (3,5-difluorophenyl)isobutylamine in 2-MeTHF.

-

Stream B: Prepare a 0.75 M solution of T3P (50 wt% in 2-MeTHF) and DIPEA (1.5 M)[1].

-

-

System Priming: Prime the HPLC pumps with pure 2-MeTHF and set the BPR at the reactor outlet to 7 bar[2].

-

Thermal Equilibration: Heat the plug flow reactor (PFR) coil to 150°C[2]. Wait for the temperature to stabilize.

-

Initiate Flow: Switch the feeds from solvent to reagents. Set the pump flow rates to achieve a residence time ( tres ) of exactly 15 minutes[1].

-

Steady-State Collection: Discard the first 2 reactor volumes to ensure steady-state operation. Collect the subsequent product stream.

-

Inline Workup: Cool the effluent to 25°C and directly wash with aqueous NaHCO3 to yield the pure amide[1].

Section 5: References

-

Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development Source: ACS Publications URL:

-

Direct Amide Synthesis over Composite Magnetic Catalysts in a Continuous Flow Reactor Source: MDPI URL:

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: NIH / PMC URL:

-

Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation Source: MDPI URL:

Sources

Technical Support Center: Overcoming Steric Hindrance with (3,5-Difluorophenyl)isobutylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging substrates that fail under standard reaction conditions. (3,5-Difluorophenyl)isobutylamine (specifically the alpha-branched isomer, 1-(3,5-difluorophenyl)-2-methylpropan-1-amine) presents a notorious "dual-threat" profile in synthetic chemistry:

-

Severe Steric Hindrance: The alpha-isopropyl group creates a massive steric shield around the primary amine, physically blocking the trajectory of incoming electrophiles or transition metal complexes.

-

Electronic Deactivation: The 3,5-difluorophenyl ring exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the nitrogen lone pair.

Below is our comprehensive troubleshooting guide, complete with mechanistic rationales, optimized protocols, and self-validating workflows to help you successfully react this highly recalcitrant amine.

Part 1: Troubleshooting Guides & FAQs

Q1: My amide coupling with (3,5-Difluorophenyl)isobutylamine using HATU and DIPEA is stalling at <10% conversion. How can I drive this to completion?

Root Cause: HATU generates an active OAt (7-azabenzotriazole) ester. While highly reactive for standard amines, the tetrahedral intermediate required for your bulky isobutylamine to attack the OAt ester suffers from severe steric clash. The reduced nucleophilicity of your amine cannot overcome this massive activation barrier. Solution: Switch to an Acyl Fluoride [1] or use the coupling reagent COMU [2]. Acyl fluorides are uniquely suited for sterically hindered amines because the fluoride leaving group is extremely small, minimizing steric repulsion at the transition state during nucleophilic attack. Alternatively, COMU is a uronium salt that is highly efficient for coupling bulky substrates and is more tolerant of electronic deactivation than HATU.

Q2: I am attempting a Buchwald-Hartwig cross-coupling with an aryl chloride, but I only observe starting material and dehalogenated byproducts. I am using Pd₂(dba)₃ and Xantphos. What is wrong?

Root Cause: Xantphos is an excellent ligand for primary anilines or amides, but it fails with highly bulky, alpha-branched alkyl amines. The steric bulk of the isobutyl group prevents the amine from coordinating effectively to the palladium center. Consequently, the catalytic cycle stalls after oxidative addition, and the Pd(II) intermediate undergoes competitive hydrodehalogenation (reduction) instead of C-N bond formation. Solution: Utilize the BrettPhos ligand[3]. Developed specifically for bulky primary amines, BrettPhos features a highly electron-rich and sterically demanding biaryl framework. This ligand enforces a mono-ligated Pd(0) active species that rapidly undergoes oxidative addition, while its specific binding pocket perfectly accommodates bulky primary amines, preventing β -hydride elimination and accelerating reductive elimination.

Q3: Reductive amination with a standard ketone using NaBH(OAc)₃ in DCE yields no product. Should I heat the reaction?

Root Cause: Heating will not solve the fundamental thermodynamic problem. Reductive amination requires the initial formation of an imine (or iminium) intermediate. The steric clash between the ketone substituents and the bulky alpha-isopropyl/difluorophenyl groups makes imine formation thermodynamically unfavorable. NaBH(OAc)₃ is not strong enough to reduce the ketone directly, and no imine is present to be reduced. Solution: Employ a strong Lewis acid promoter, specifically Titanium(IV) isopropoxide (Ti(OiPr)₄) [4]. Ti(OiPr)₄ acts as a water scavenger and strongly coordinates to the carbonyl oxygen, forcing the formation of a titanium-imine complex. Once this complex is formed, you can add a stronger reductant like NaBH₄ to trap the amine.

Part 2: Quantitative Data & Condition Matrix

The following table summarizes the strategic shifts required when moving from standard substrates to (3,5-Difluorophenyl)isobutylamine.

| Reaction Type | Standard Condition (Fails) | Optimized Condition (Succeeds) | Mechanistic Rationale |

| Amidation | HATU, DIPEA, DMF | Cyanuric Fluoride (to form Acyl Fluoride) or COMU | Fluoride is a smaller leaving group; minimizes steric repulsion at the tetrahedral intermediate. |

| C-N Cross-Coupling | Pd(dppf)Cl₂, Cs₂CO₃ | Pd₂(dba)₃, BrettPhos, NaOtBu | BrettPhos accommodates bulky primary amines and prevents off-target β -hydride elimination. |

| Reductive Amination | NaBH(OAc)₃, DCE, RT | Ti(OiPr)₄ (neat or THF), then NaBH₄ | Ti(IV) acts as a strong Lewis acid and water scavenger to force thermodynamically disfavored imine formation. |

Part 3: Experimental Protocols

Protocol A: Acyl Fluoride-Mediated Amidation

This protocol utilizes in-situ generation of an acyl fluoride to bypass steric clash.

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add pyridine (1.2 equiv), followed by cyanuric fluoride (1.2 equiv). Stir at room temperature for 2 hours.

-

Intermediate Workup: Quench the reaction with ice-cold water to precipitate cyanuric acid. Extract the active acyl fluoride into DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. (Self-Validation: The acyl fluoride can be verified by IR spectroscopy via a distinct C=O stretch ~1840 cm⁻¹).

-

Coupling: Dissolve the crude acyl fluoride in anhydrous THF. Add (3,5-Difluorophenyl)isobutylamine (1.1 equiv) and DIPEA (2.0 equiv). Stir at 40°C for 12 hours.

-

Isolation: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry and concentrate to yield the hindered amide.

Protocol B: BrettPhos-Mediated Buchwald-Hartwig Coupling

This protocol requires strict inert atmosphere techniques to prevent catalyst oxidation.

-

Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), (3,5-Difluorophenyl)isobutylamine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

-

Solvent Addition: Add anhydrous, rigorously degassed toluene to achieve a 0.1 M concentration.

-

Reaction: Seal the Schlenk flask, remove from the glovebox, and heat to 100°C in an oil bath for 16 hours. (Self-Validation: A color change from dark purple/red to a lighter yellow/brown indicates active catalytic turnover).

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash column chromatography.

Part 4: Reaction Workflow Visualization

Workflow for overcoming steric barriers when reacting (3,5-Difluorophenyl)isobutylamine.

Part 5: References

-

Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source: Semantic Scholar / Archives of Pharmacal Research URL: [Link]

-

Title: Synthesis of Dicarba-closo-dodecaborane-1-carboxamides Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Reactivity Comparison Guide: (3,5-Difluorophenyl)isobutylamine vs. 3,5-Difluorobenzylamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Disambiguation

When designing synthetic routes involving fluorinated building blocks, ambiguous commercial nomenclature can often mask profound reactivity differences. A classic example encountered in drug discovery is the comparison between 3,5-difluorobenzylamine (CAS 90390-27-5)[1][2] and (3,5-difluorophenyl)isobutylamine (CAS 1020962-86-0)[3][4].

While their catalog names suggest similar aliphatic amine profiles, structural disambiguation reveals they belong to entirely different chemical classes:

-

3,5-Difluorobenzylamine is a primary benzylic amine [5].

-

(3,5-Difluorophenyl)isobutylamine is a secondary aromatic amine (specifically, N-isobutyl-3,5-difluoroaniline)[3].

This fundamental structural divergence dictates their behavior in key drug discovery workflows, requiring entirely different catalytic systems and activation strategies.

Electronic and Steric Profiling (The "Why")

Understanding the causality behind a failed reaction begins with electronic profiling. The reactivity of these two amines is governed by the localization of their nitrogen lone pairs.

-

3,5-Difluorobenzylamine (Localized Lone Pair): The methylene (-CH₂-) spacer isolates the nitrogen lone pair from the electron-withdrawing 3,5-difluorophenyl ring. Consequently, the lone pair remains localized, maintaining a strong nucleophilic character and a predicted conjugate acid pKa of approximately 8.54[5].

-

(3,5-Difluorophenyl)isobutylamine (Delocalized Lone Pair): The nitrogen is directly bonded to the highly electron-deficient 3,5-difluorophenyl ring. The lone pair delocalizes into the aromatic system, drastically reducing basicity (predicted pKa ~2.57, similar to 3,5-difluoroaniline) and nucleophilicity[6]. Furthermore, the N-isobutyl group introduces significant steric hindrance, complicating the trajectory for nucleophilic attack.

Caption: Electronic and steric factors dictating the nucleophilicity of benzylic vs. aniline derivatives.

Comparative Reactivity in Key Workflows

Workflow A: Amide Bond Formation (Acylation)

The nucleophilicity gap becomes glaringly apparent during amidation. 3,5-Difluorobenzylamine reacts rapidly with carboxylic acids using standard uronium-based coupling reagents (e.g., HATU) or carbodiimides (EDC/HOBt) under mild conditions.

Conversely, (3,5-difluorophenyl)isobutylamine is a sluggish nucleophile. Standard coupling reagents often fail, returning unreacted starting materials[7]. To overcome this, one must bypass standard active ester intermediates. The use of acyl chlorides or specialized coupling systems like TCFH (tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-methylimidazole) is mandatory to drive the acylation of such deactivated anilines[7].

Workflow B: Buchwald-Hartwig Cross-Coupling

In palladium-catalyzed C-N cross-coupling, the reactivity paradigm shifts. When coupling primary amines like 3,5-difluorobenzylamine, the resulting secondary amine product is often more reactive toward oxidative addition intermediates than the starting primary amine, leading to unwanted bis-arylation unless specialized ligands (e.g., BrettPhos) are employed[8][9].

(3,5-Difluorophenyl)isobutylamine, being a secondary aniline, is an excellent substrate for Buchwald-Hartwig amination to form structurally complex tertiary amines. Ligands such as RuPhos or SIPr·HCl are specifically designed to accommodate the steric bulk of secondary amines, facilitating clean reductive elimination without over-arylation[8][9].